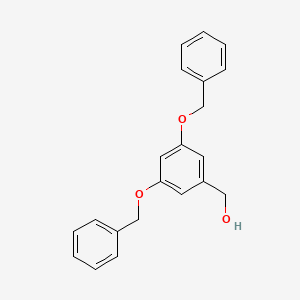

3,5-Dibenzyloxybenzyl alcohol

説明

Contextual Significance in Organic Synthesis and Medicinal Chemistry Precursors

In organic synthesis, 3,5-Dibenzyloxybenzyl alcohol is primarily valued as a precursor for a variety of complex organic molecules. guidechem.comchemimpex.com The benzyl (B1604629) groups in the compound often act as protecting groups for the hydroxyl functionalities on the benzene (B151609) ring. This protective role is essential in multi-step syntheses, preventing the hydroxyl groups from undergoing unwanted reactions while other parts of the molecule are being modified.

Its application extends significantly into medicinal chemistry, where it serves as a key starting material for the synthesis of pharmaceutical compounds. cymitquimica.comchemimpex.com Researchers utilize this alcohol to construct the core structures of potential new therapeutic agents. chemimpex.com The specific arrangement of the benzyloxy groups can influence the biological activity and physical properties of the final drug molecules.

Overview of Academic Research Trajectories

Academic research involving this compound has largely focused on its utility in the synthesis of dendrimers and other complex macromolecules. rsc.orgresearchgate.net Dendrimers are highly branched, tree-like molecules with well-defined structures, and this compound derivatives are often used as the building blocks for creating the dendritic branches. rsc.orgcmu.edu The convergent approach to dendrimer synthesis, in particular, often utilizes this compound or its derivatives to build the dendritic wedges (dendrons) which are then attached to a central core. rsc.org

Furthermore, research has explored its role in the synthesis of biologically active compounds, such as resveratrol (B1683913) and its analogs. google.comgoogle.com In these syntheses, this compound is a key intermediate that allows for the controlled construction of the stilbene (B7821643) backbone characteristic of resveratrol. google.comgoogle.com Studies have also investigated its use in the preparation of potential β-adrenergic agents. journals.co.za More recent research has demonstrated its use as a starting material in the multi-step total synthesis of natural products like (±)-caraphenol A. nih.gov

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. tcichemicals.com It is sparingly soluble in water but shows good solubility in various organic solvents such as ethanol (B145695) and dichloromethane. guidechem.comcymitquimica.comchemimpex.com

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O₃ | nih.govsigmaaldrich.comscbt.com |

| Molecular Weight | 320.38 g/mol | sigmaaldrich.comscbt.combiosynth.com |

| Melting Point | 78-83 °C | tcichemicals.combiosynth.comsigmaaldrich.com |

| CAS Number | 24131-31-5 | nih.govsigmaaldrich.comscbt.com |

| IUPAC Name | [3,5-bis(phenylmethoxy)phenyl]methanol | nih.gov |

Synthesis and Reactions

Synthesis of this compound

Another synthetic route starts from ethyl 3,5-dihydroxybenzoate, which is first benzylated and then reduced with lithium aluminum hydride to yield the target alcohol. journals.co.za

Key Reactions Involving this compound

The hydroxyl group of this compound can undergo various chemical transformations. A key reaction is its conversion to a halide, such as 3,5-dibenzyloxybenzyl bromide. This is often accomplished by reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃). google.comgoogle.com This bromide is a valuable intermediate for subsequent reactions, such as the Horner-Emmons coupling used in the synthesis of resveratrol. google.comgoogle.com

In the context of dendrimer synthesis, the alcohol functionality can be used to connect to other monomers or a core molecule. For instance, it can be reacted to form an ether linkage, extending the dendritic structure. researchgate.net The benzyl ether protecting groups are stable under many reaction conditions but can be removed when desired, typically through catalytic hydrogenation, to reveal the free hydroxyl groups. uwindsor.ca This deprotection step is crucial for creating the final functional dendrimer or for unmasking the active sites in a medicinal compound.

Structure

3D Structure

特性

IUPAC Name |

[3,5-bis(phenylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHXKZKHZMSINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CO)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340092 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24131-31-5 | |

| Record name | 3,5-Dibenzyloxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Dibenzyloxybenzyl Alcohol

Established Synthetic Pathways

The traditional routes to 3,5-dibenzyloxybenzyl alcohol are characterized by high-yielding, multi-step processes that begin with readily available precursors. These pathways underscore the importance of functional group manipulation, including reduction and protection strategies.

A primary and efficient method for synthesizing this compound involves the reduction of its corresponding carboxylic acid (3,5-dibenzyloxybenzoic acid) or, more commonly, its ester derivatives like methyl 3,5-dibenzyloxybenzoate. The reagent of choice for this transformation is typically a powerful hydride donor.

Lithium aluminum hydride (LiAlH₄) is a strong, non-selective reducing agent widely used for the reduction of esters and carboxylic acids to primary alcohols. testbook.commasterorganicchemistry.com Unlike milder reagents such as sodium borohydride (B1222165), LiAlH₄ is potent enough to reduce the carboxyl functional group efficiently. The reaction mechanism for the ester reduction proceeds through a nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to an aldehyde intermediate. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. For carboxylic acids, the process begins with an acid-base reaction between the acidic proton of the carboxyl group and the basic hydride, generating hydrogen gas and a carboxylate salt, which is then reduced. masterorganicchemistry.comdoubtnut.com These reactions are typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

| Precursor | Reducing Agent | Solvent | Key Conditions | Product | Ref. |

| 3,5-Dibenzyloxybenzoic acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | Reflux, followed by aqueous workup | This compound | testbook.com |

| Methyl 3,5-dibenzyloxybenzoate | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to RT, followed by aqueous workup | This compound | masterorganicchemistry.com |

Protecting group chemistry is fundamental to the synthesis of this compound, particularly when starting from precursors containing free phenolic hydroxyls, such as 3,5-dihydroxybenzoic acid. The benzyl (B1604629) group (Bn) is an ideal protecting group in this context due to its stability under a wide range of reaction conditions, including the strong basic conditions of hydride reduction. commonorganicchemistry.comorganic-chemistry.org

The protection step, known as benzylation, is typically achieved via a Williamson ether synthesis. organic-chemistry.org This involves deprotonating the phenolic hydroxyl groups with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide. The resulting phenoxide then acts as a nucleophile, displacing a halide from a benzylating agent, most commonly benzyl bromide (BnBr), to form the stable benzyl ether linkage. commonorganicchemistry.comorganic-chemistry.org This strategy effectively masks the reactive phenolic groups, preventing them from interfering with subsequent reactions, such as the reduction of a carboxyl group. google.com

An alternative pathway begins with 3,5-dihydroxybenzyl alcohol, a compound that can be synthesized from 3,5-dihydroxybenzoic acid. google.comchemicalbook.comchemicalbook.com In this approach, the alcohol functionality is already present, and the synthesis focuses on the protection of the two phenolic hydroxyl groups.

| Precursor | Reagents | Base | Solvent | Reaction Type | Ref. |

| 3,5-Dihydroxybenzoic acid | Benzyl Bromide (BnBr) | K₂CO₃ or NaH | Acetone, DMF | O-alkylation (Benzylation) | organic-chemistry.org |

| 3,5-Dihydroxybenzyl alcohol | Benzyl Bromide (BnBr) | K₂CO₃ or NaH | Acetone, DMF | O-alkylation (Benzylation) | organic-chemistry.orgorganic-chemistry.org |

Advanced Synthetic Techniques and Reaction Conditions

Beyond the established pathways, advanced techniques focus on improving efficiency, particularly for specific applications like dendrimer construction, and on optimizing reaction parameters to enhance yield and purity.

This compound is a cornerstone molecule in the convergent synthesis of 'Fréchet-type' polyether dendrimers. pusan.ac.kr In the convergent approach, the synthesis begins from what will become the periphery of the final macromolecule and proceeds inward, culminating in the attachment of pre-synthesized branches (dendrons) to a central core. pusan.ac.kr

The this compound molecule serves as a fundamental AB₂ building block. The single benzylic alcohol at the 'A' position acts as the focal point for growth or attachment, while the two benzyl ether groups at the 'B' positions form the periphery of the first-generation dendron. These dendrons can be further elaborated and then attached to a multifunctional core in the final step of the synthesis. This method allows for the precise construction of monodisperse, structurally perfect dendrimers. researchgate.netchemrxiv.org The synthesis of dendrons often involves activating the focal benzylic alcohol, for example, by converting it to a benzylic bromide, which can then react with a phenolic core.

Furthermore, the choice of catalytic systems is crucial, especially in routes that may involve deprotection steps. For instance, while the benzyl ether is a robust protecting group, it can be cleaved by catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C). sigmaaldrich.comtandfonline.comacs.org The chemoselectivity of these reactions is paramount; conditions must be chosen to avoid the reduction of other functional groups or the aromatic rings. epa.govnih.gov Research into mixed catalyst systems, such as combining Pd/C with an acidic heterogeneous catalyst like niobic acid-on-carbon, has shown to facilitate debenzylation under milder conditions. acs.org Optimizing these catalytic systems ensures that protecting groups can be removed efficiently at the desired stage of a synthetic sequence without compromising the integrity of the target molecule. researchgate.netgoogle.com

Scalable Synthetic Protocols for Research Applications

For research applications that require significant quantities of this compound, scalable synthetic protocols are paramount. The most common and efficient method involves the benzylation of 3,5-dihydroxybenzyl alcohol. This precursor can be synthesized from commercially available and relatively inexpensive starting materials such as 3,5-dihydroxybenzoic acid.

A widely adopted and scalable strategy for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 3,5-dihydroxybenzyl alcohol with benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. This reaction is known for its reliability and relatively high yields.

Detailed Research Findings:

A typical scalable laboratory preparation can be outlined as follows:

Preparation of the Precursor (3,5-dihydroxybenzyl alcohol): The synthesis often commences with the reduction of methyl 3,5-dihydroxybenzoate. This reduction can be effectively carried out using a reducing agent such as sodium borohydride in a suitable solvent.

Benzylation Reaction: The synthesized 3,5-dihydroxybenzyl alcohol is then subjected to benzylation. In a representative procedure, 3,5-dihydroxybenzyl alcohol is dissolved in a polar aprotic solvent, and a base is added to deprotonate the phenolic hydroxyl groups. Subsequently, benzyl bromide is added, and the reaction mixture is heated to facilitate the formation of the dibenzyloxy ether.

The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove the inorganic salts, followed by evaporation of the solvent. The crude product is then purified, often by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, to yield pure this compound as a white solid.

The following data tables provide an overview of a typical scalable synthetic protocol.

Table 1: Reagents and Solvents for the Synthesis of this compound

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 3,5-Dihydroxybenzyl alcohol | C₇H₈O₃ | 140.14 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.03 | Benzylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Acetone | C₃H₆O | 58.08 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction/Recrystallization Solvent |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization Solvent |

Table 2: Typical Reaction Parameters and Yields for Scalable Synthesis

| Parameter | Value |

| Molar ratio of 3,5-dihydroxybenzyl alcohol to Benzyl Bromide | 1 : 2.2 |

| Molar ratio of 3,5-dihydroxybenzyl alcohol to Potassium Carbonate | 1 : 2.5 |

| Reaction Temperature | Reflux (approx. 56 °C in acetone) |

| Reaction Time | 12-24 hours |

| Typical Yield | 85-95% |

| Purification Method | Recrystallization |

Chemical Reactivity and Transformative Studies of 3,5 Dibenzyloxybenzyl Alcohol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a key handle for the elaboration of the 3,5-dibenzyloxybenzyl alcohol core. It readily undergoes reactions typical of primary alcohols, including conversion to halides, esters, and ethers, thereby enabling its use as a versatile building block.

The conversion of the hydroxyl group to a halide is a common strategy to activate the benzylic position for subsequent nucleophilic substitution reactions. This transformation is a critical step in the synthesis of various target molecules.

One of the most frequently employed halogenation reactions is bromination. For instance, this compound can be effectively converted to 3,5-dibenzyloxybenzyl bromide by treatment with phosphorus tribromide (PBr₃). google.comgoogle.com This reaction typically proceeds with high efficiency, with reported yields around 90%. google.comgoogle.com The resulting benzyl (B1604629) bromide is a valuable intermediate, for example, in the synthesis of resveratrol (B1683913), where it is further reacted to form a phosphonate (B1237965) for olefination reactions. google.comgoogle.com

Chlorination of the primary alcohol offers an alternative route to an activated benzylic halide. General methods for the chlorination of benzyl alcohols, which are applicable to this compound, include the use of reagents such as 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This system provides a rapid and selective conversion under neutral conditions. organic-chemistry.org Another common reagent for this transformation is thionyl chloride (SOCl₂).

These halogenated derivatives serve as key precursors for introducing a wide range of functionalities through reactions with various nucleophiles, highlighting the importance of these initial activation steps.

Table 1: Halogenation of this compound

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Phosphorus tribromide (PBr₃) | 3,5-Dibenzyloxybenzyl bromide | ~90% | google.comgoogle.com |

| 2,4,6-Trichloro-1,3,5-triazine/DMSO | 3,5-Dibenzyloxybenzyl chloride | High (by analogy) | organic-chemistry.org |

The primary alcohol of this compound can be readily transformed into esters and ethers, which can act as protecting groups or introduce specific functionalities into a molecule.

Esterification is a common transformation, often carried out by reacting the alcohol with a carboxylic acid, acid anhydride, or acid chloride. The direct esterification with a carboxylic acid, such as acetic acid, is typically catalyzed by a strong acid or a solid acid catalyst. researchgate.netnih.gov For example, the esterification of benzyl alcohol with acetic acid to yield benzyl acetate (B1210297) has been extensively studied using various catalysts, including sulfated metal-incorporated mesoporous silicates, which can achieve high selectivity and yield. nih.gov These methods are directly applicable to this compound.

Etherification provides another avenue for derivatization. Symmetrical ethers can be formed directly from benzyl alcohols in the presence of certain catalysts. scirp.org More commonly, unsymmetrical ethers are synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., sodium hydride) and then reacted with an alkyl halide. Chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups can be achieved using specific reagent systems, such as 2,4,6-trichloro-1,3,5-triazine and an alcohol, catalyzed by DMSO. organic-chemistry.org

Table 2: Representative Derivatization Reactions of Benzyl Alcohols

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid, Acid catalyst | Benzyl ester | researchgate.netnih.gov |

| Etherification | Base, Alkyl halide (Williamson) | Benzyl ether | organic-chemistry.org |

| Chemoselective Etherification | 2,4,6-Trichloro-1,3,5-triazine, Alcohol, DMSO | Benzyl ether | organic-chemistry.org |

Strategic Manipulation of Benzyloxy Protecting Groups, including Deprotection Methods

The two benzyloxy groups in this compound serve as protecting groups for the phenolic hydroxyls. Their removal, or deprotection, is a key step in many synthetic sequences to reveal the reactive 3,5-dihydroxybenzyl core. The choice of deprotection method is crucial and depends on the presence of other functional groups in the molecule. chemicalbook.com

The most common and versatile method for benzyl ether cleavage is catalytic hydrogenolysis . jk-sci.com This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). jk-sci.com This method is highly efficient and clean, yielding the deprotected diol and toluene (B28343) as the only byproduct. jk-sci.com For molecules containing other functionalities sensitive to reduction, such as alkenes or alkynes, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can be a milder alternative. jk-sci.com

In cases where hydrogenolysis is not compatible with the substrate, oxidative cleavage provides a valuable alternative. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively remove benzyl ethers, particularly those with electron-donating groups on the benzyl ring, though it is also effective for standard benzyl ethers. organic-chemistry.orgorgsyn.org Visible-light-mediated oxidative debenzylation using DDQ has emerged as a mild and efficient method. orgsyn.org

Lewis acids can also be employed for debenzylation. Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers, often at low temperatures. organic-chemistry.org The addition of a cation scavenger, such as pentamethylbenzene, is sometimes necessary to trap the resulting benzyl cation and prevent side reactions. organic-chemistry.org

Table 3: Common Deprotection Methods for Benzyl Ethers

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Highly efficient, clean byproducts (toluene). | jk-sci.com |

| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Milder conditions, avoids high pressure of H₂. | jk-sci.com |

| Oxidative Cleavage | DDQ | Useful when hydrogenolysis is not viable. | organic-chemistry.orgorgsyn.org |

| Lewis Acid Cleavage | BCl₃, Cation scavenger | Strong conditions, useful for complex substrates. | organic-chemistry.org |

Role as an Intermediate in Multi-step Organic Synthesis

This compound is a valuable intermediate in the synthesis of a range of complex molecules, from natural products to precisely engineered macromolecules like dendrimers. Its structure allows it to be used as a versatile AB₂-type building block.

A prominent example of its application is in the total synthesis of resveratrol , a naturally occurring stilbenoid with significant biological activities. google.comgoogle.com In a common synthetic route, this compound is first converted to the corresponding bromide. google.comgoogle.com The bromide is then subjected to an Arbuzov reaction with a phosphite, such as triisopropyl phosphite, to yield a benzyl phosphonate. google.comgoogle.com This phosphonate intermediate then undergoes a Horner-Wadsworth-Emmons olefination reaction with 4-benzyloxybenzaldehyde to construct the stilbene (B7821643) backbone. google.com The final step involves the deprotection of the three benzyl ether groups to afford resveratrol. google.comgoogle.com

Furthermore, this compound is a foundational building block in the field of dendrimer chemistry . Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The "dendritic wedge" derived from this compound can be iteratively coupled to create successive generations of dendrimers. After synthesis of the desired generation, the peripheral benzyl groups are typically removed to reveal terminal phenolic groups, which can be further functionalized for various applications in materials science and medicine.

Table 4: Application of this compound in Synthesis

| Target Molecule | Key Transformation | Synthetic Strategy | Reference |

|---|---|---|---|

| Resveratrol | Halogenation, Phosphonation | Horner-Wadsworth-Emmons reaction | google.comgoogle.com |

| Dendrimers | Etherification, Deprotection | Iterative convergent or divergent synthesis | chemicalbook.comchemdad.com |

Applications of 3,5 Dibenzyloxybenzyl Alcohol As a Building Block in Advanced Chemical Research

Utilization in Complex Molecule Synthesis

The structural framework of 3,5-dibenzyloxybenzyl alcohol provides a robust platform for constructing intricate molecular architectures, finding significant use in medicinal chemistry and natural product synthesis.

This compound serves as a crucial intermediate in the synthesis of diverse and complex molecules aimed at pharmaceutical development. chemimpex.com Its role as a building block is fundamental in creating larger, more elaborate structures that may lead to the discovery of new therapeutic agents. The stability conferred by the benzyl (B1604629) ether linkages makes it an ideal candidate for multi-step syntheses where sensitive functional groups must be preserved while other parts of the molecule are modified. chemimpex.com The related compound, 3,5-dihydroxybenzyl alcohol, is recognized as an important pharmaceutical intermediate itself, often used in the preparation of choleretic drugs. google.com The dibenzyloxy-protected form allows for synthetic manipulations that would not be possible with the free hydroxyl groups present.

The core phenyl ring with substitution at the 1, 3, and 5 positions is a common motif in a variety of bioactive natural products. This compound acts as a synthetic equivalent for this structural unit, enabling the systematic construction of natural product analogs and other bioactive scaffolds. chemimpex.com Researchers can utilize this compound to explore innovative pathways in drug development. chemimpex.com For instance, the structural analog 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), found in Pacific oysters, has been reported to possess antioxidant properties and has been studied for its potential therapeutic effects on age-related neurological damage. nih.gov This highlights the potential of the substituted benzyl alcohol scaffold in designing molecules with specific biological functions. The synthesis of such compounds often requires the strategic use of protecting groups, where the dibenzyloxy functionality is particularly useful.

Role in Dendrimer and Polymeric Architectures

The compound's bifunctional nature, with reactive sites that can be orthogonally addressed, makes it a prime candidate for the synthesis of highly branched macromolecules and advanced polymers.

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. researchgate.net this compound is an ideal building block for the synthesis of dendrons and dendrimers, particularly those with polyether backbones. It is the protected precursor to 3,5-dihydroxybenzyl alcohol, a key monomer used to create dendritic structures. sigmaaldrich.comrsc.org

The synthesis can proceed through a convergent or divergent approach. researchgate.net In a typical convergent synthesis, the this compound unit would represent a first-generation (G-1) dendron. This can be further elaborated by deprotecting the benzyl groups to reveal the two hydroxyl functions, which are then reacted with another protected unit, such as 3,5-bis(benzyloxy)benzyl bromide, to build the next generation. This iterative process allows for the precise construction of dendrimers with a specific size, molecular weight, and number of surface functional groups. researchgate.net Geometric characterization of dendrimers based on the 3,5-dihydroxybenzyl alcohol core shows that lower generations (G1-G3) have open structures, while higher generations (G4-G5) adopt more globular shapes with internal cavities capable of encapsulating guest molecules. rsc.org

| Dendrimer Generation | Repeating Monomer Units | General Structural Description |

| G1 | 1 | A single benzyl alcohol core unit. |

| G2 | 3 | A central core linked to two G1 units. |

| G3 | 7 | A central core linked to two G2 units. |

| G4 | 15 | A central core linked to two G3 units; assumes a more globular shape. rsc.org |

| G5 | 31 | A central core linked to two G4 units; possesses well-defined internal cavities. rsc.org |

The unique properties of this compound lend themselves to the development of specialty chemicals and advanced materials with tailored characteristics. chemimpex.com Its integration into polymers can enhance specific properties due to its rigid aromatic core and the potential for creating highly branched architectures. chemimpex.com The related monomer, 3,5-dihydroxybenzyl alcohol, is used to synthesize dendritic polyether macromolecules whose aggregation behavior can be studied to understand self-assembly in polymers. sigmaaldrich.com Furthermore, research on the oligomerization of the analogous 3,5-dimethyl benzyl alcohol using clay catalysts has shown that such building blocks can be used to construct polycyclic aromatic compounds like tetramethylanthracene. nih.govresearchgate.net This demonstrates a pathway for converting benzyl alcohol monomers into larger, fused aromatic systems, which are of interest for their photo and electrochemical properties in optical devices and other polymeric materials. researchgate.net

Contributions to Specialized Organic Synthetic Methodologies

This compound and its derivatives are integral to several specialized synthetic strategies. The preparation of its underlying scaffold, 3,5-dihydroxybenzyl alcohol, often starts from 3,5-dihydroxybenzoic acid. google.comgoogle.com A common method involves the reduction of the carboxylic acid group using reagents like sodium borohydride (B1222165). google.comchemicalbook.com One patented method describes the direct, one-step synthesis from 3,5-dihydroxybenzoic acid using a hydroborate reducing agent and an alcohol catalyst, achieving high yields suitable for industrial production. google.com

Once the benzyl alcohol is formed, the protection of the two hydroxyl groups as benzyl ethers yields this compound. This protection is a key methodological step, enabling chemists to perform selective reactions on the primary alcohol without interference from the more acidic phenolic hydroxyls. This strategy is fundamental in the convergent synthesis of dendrimers and other complex molecules where precise control over reactive sites is paramount. researchgate.net The use of this building block, therefore, represents an important contribution to methodologies focused on creating complex, well-defined molecular architectures.

Computational Chemistry and Theoretical Modeling of 3,5 Dibenzyloxybenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and energetic properties of molecules. Such calculations provide insights into molecular orbitals, charge distribution, and spectroscopic properties.

While direct DFT studies on 3,5-Dibenzyloxybenzyl alcohol are not readily found, research on similar molecules like 2,6-Dichlorobenzyl alcohol and 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid demonstrates the utility of these methods. For instance, DFT calculations at the B3LYP/6–311+ G(d,p) level of theory have been used to optimize molecular structures and compare theoretical bond lengths and angles with experimental X-ray diffraction data. iucr.org

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

For 2,6-Dichlorobenzyl alcohol, the HOMO and LUMO analysis was performed to understand charge transfer within the molecule. theaic.org Similarly, for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.3337 eV, providing a measure of its electronic stability. iucr.org These calculations also allow for the determination of various global reactivity descriptors, which can predict the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of Benzyl (B1604629) Alcohol Derivatives from DFT Studies

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

|---|---|---|---|---|---|---|

| 2,6-Dichlorobenzyl Alcohol | DFT/B3LYP | -8.086 | -4.413 | 3.673 | 8.086 | 4.413 |

Data sourced from studies on analogous compounds to illustrate the application of quantum chemical calculations. iucr.orgtheaic.org

Molecular Docking and Interaction Studies (if applicable to its derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand the interactions between a ligand and a protein target at the atomic level.

Although specific molecular docking studies for this compound were not found, extensive research has been conducted on its derivatives and related benzyloxy compounds. These studies highlight the potential of this class of molecules to interact with various biological targets. For example, derivatives of benzylisothiocyanate have been docked against targets relevant to pain and inflammation, showing high binding affinity. frontiersin.org

In a study on 2,6-Dichlorobenzyl alcohol, docking simulations were performed against the aryl hydrocarbon receptor, resulting in a binding affinity of -4.4 kcal/mol, suggesting potential inhibitory activity. theaic.org Another study involving 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid reported a binding affinity of -7.6 kcal mol−1 when docked with the SARS-CoV-2 protein. iucr.org Benzyloxy chalcones have also been investigated as inhibitors of monoamine oxidase B (hMAO-B), with molecular docking revealing key interactions such as π-π stacking that stabilize the ligand-protein complex. nih.gov

Table 2: Examples of Molecular Docking Studies on Benzyl Alcohol Derivatives

| Compound/Derivative Class | Protein Target | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|---|

| 2,6-Dichlorobenzyl Alcohol | Aryl hydrocarbon receptor | -4.4 | Not specified |

| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | SARS-CoV-2 (Omicron variant) | -7.6 | Not specified |

| Benzyloxy chalcones | Monoamine oxidase B (hMAO-B) | - | π-π stacking |

This table presents data from studies on derivatives to illustrate the potential applications of molecular docking. iucr.orgtheaic.orgnih.govbenthamscience.com

These examples underscore that the benzyloxy motif can play a crucial role in the binding of small molecules to protein targets, and similar studies could be applied to this compound and its derivatives to explore their potential biological activities.

Theoretical Predictions of Reactivity and Selectivity

Theoretical methods can be employed to predict the reactivity and selectivity of chemical reactions involving this compound. The electronic and steric effects of the substituents on the benzyl alcohol core are key determinants of its reactivity.

Studies on the oxidation of substituted benzyl alcohols have shown that the nature and position of the substituent significantly influence the reaction rate. researchgate.net For instance, electron-donating groups on the aromatic ring generally accelerate reactions involving the formation of a positive charge at the benzylic position, such as in reactions with HBr. stackexchange.com Conversely, electron-withdrawing groups tend to decrease the rate of such reactions. stackexchange.com

In the case of this compound, the two benzyloxy groups are expected to have an electron-donating effect on the aromatic ring through resonance, which would likely enhance the reactivity of the benzylic alcohol group towards electrophilic reagents.

Computational studies on the oxidation of benzyl alcohol on catalyst surfaces, using DFT, have helped to understand the adsorption energies of the alcohol and its products, providing insights into the reaction mechanism and selectivity. researchgate.net Similar computational approaches could be used to model the reactivity of this compound in various chemical transformations.

The Hammett equation is often used to correlate the reaction rates of substituted aromatic compounds with substituent constants (σ), providing a quantitative measure of the electronic effects. For the oxidation of substituted benzyl alcohols, a negative ρ value in the Hammett plot indicates the development of a positive charge in the transition state. researchgate.net

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry plays a vital role in the rational design of novel molecules with desired properties and in the exploration of new reaction pathways. For this compound, computational methods could be used to design derivatives with enhanced biological activity, improved physical properties, or tailored reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in this regard. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), can be used to build predictive models that correlate the structural features of molecules with their biological activity. Such models have been successfully applied to benzyl vinylogous derivatives to design more potent inhibitors of phosphodiesterase 3B (PDE3B). The CoMFA contour maps generated in these studies can guide the modification of the lead compound to improve its activity by indicating regions where steric bulk or electrostatic interactions are favorable or unfavorable.

By applying similar methodologies to a series of derivatives of this compound, it would be possible to identify key structural modifications that could lead to improved properties. For example, substitutions on the benzyl or phenyl rings could be explored to modulate solubility, electronic properties, and binding affinity to a specific target.

Furthermore, computational methods can be used to explore potential reaction pathways for the synthesis and functionalization of this compound. DFT calculations can be used to map the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby providing insights into the feasibility and selectivity of different synthetic routes.

Advanced Analytical Methodologies for Research on 3,5 Dibenzyloxybenzyl Alcohol

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3,5-Dibenzyloxybenzyl alcohol, its primary applications are the confirmation of its molecular weight and the analysis of its fragmentation pathways, which provides further structural verification. miamioh.edu The molecular formula for this compound is C₂₁H₂₀O₃, corresponding to a molecular weight of approximately 320.38 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecule's mass, confirming the compound's identity. nih.gov For this compound, this peak would appear at m/z ≈ 320.

Fragmentation analysis provides insight into the molecule's structure. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. A hallmark of compounds containing benzyl (B1604629) groups is the formation of a highly stable tropylium (B1234903) ion (C₇H₇⁺), which produces a prominent peak at m/z 91. nih.gov The observation of this base peak in the spectrum of this compound is strong evidence for the presence of the benzyloxy moieties. Other significant fragments could arise from the cleavage of the C-C bond adjacent to the alcohol's oxygen atom or the loss of a water molecule (H₂O), a common fragmentation pattern for alcohols. libretexts.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₂₁H₂₀O₃ | Defines the elemental composition. nih.gov |

| Molecular Weight | 320.38 g/mol | Confirmed by the molecular ion peak (M⁺). |

| Molecular Ion Peak (M⁺) | m/z ≈ 320 | Confirms the molecular weight of the compound. nih.gov |

| Key Fragment Ion | m/z = 91 | Corresponds to the tropylium ion (C₇H₇⁺), characteristic of a benzyl group. nih.gov |

Chromatographic Methodologies for Reaction Progress Monitoring and Complex Mixture Analysis in Synthetic Research (e.g., GC, HPLC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the context of synthesizing this compound, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess purity, monitor the progress of a reaction, and analyze complex reaction mixtures. rsc.org

Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds. Commercial suppliers often use GC to certify the purity of this compound, with purities of 98% or higher being reported. fishersci.ca In a synthetic research setting, GC is an effective tool for monitoring reaction progress. scholarsresearchlibrary.com By taking small aliquots from the reaction mixture over time, a researcher can analyze the relative amounts of starting materials, intermediates, and the final product. The disappearance of reactant peaks and the corresponding growth of the product peak on the chromatogram provide a clear indication of the reaction's advancement towards completion. rsc.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a mobile phase and a stationary phase. helixchrom.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Purity assessment of this compound is frequently performed using HPLC, with purities often specified as greater than 95% or 99%. advatechgroup.comchemimpex.com In synthetic research, reverse-phase HPLC is invaluable for analyzing the complex mixtures that often result from organic reactions. It can effectively separate the desired this compound from unreacted precursors, byproducts, and other impurities, allowing for accurate quantification and assessment of the reaction's success. sielc.com This detailed analysis is crucial for optimizing reaction conditions and for guiding the purification process.

Table 3: Applications of Chromatographic Methods in this compound Research

| Technique | Primary Application | Details |

|---|---|---|

| Gas Chromatography (GC) | Purity Assessment & Reaction Monitoring | Determines the percentage purity of the final product. fishersci.ca Tracks the consumption of reactants and formation of the product over time. scholarsresearchlibrary.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Complex Mixture Analysis | Quantifies the purity of the compound, often using a UV detector. chemimpex.com Separates the target molecule from starting materials and byproducts in the crude reaction mixture to guide purification. sielc.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D₂O (Deuterium oxide) |

| Tropylium ion |

Research on Derivatives and Analogs Derived from 3,5 Dibenzyloxybenzyl Alcohol

Synthesis and Functionalization of Related Benzyl (B1604629) Alcohol Derivatives

The synthesis of derivatives based on the benzyl alcohol scaffold involves a variety of chemical strategies aimed at introducing new functional groups or modifying existing ones to alter the molecule's properties. These methods are crucial for creating libraries of compounds for biological screening.

One key approach is the dehydrogenative functionalization of benzylic alcohols. This method can be used to form new carbon-carbon or carbon-heteroatom bonds. For instance, catalytic dehydrogenation of benzyl alcohols can yield benzaldehydes, which are versatile intermediates for subsequent reactions, such as cyclocondensation with other molecules to create complex heterocyclic systems like imidazoquinolines. Catalytic systems, often involving palladium or ruthenium nanoparticles, facilitate these transformations, enabling the synthesis of diverse derivatives.

Another significant strategy is the direct C–H functionalization , which allows for the modification of carbon-hydrogen bonds that are typically unreactive. For the synthesis of benzylic alcohol derivatives, methods have been developed for the selective oxidation of benzylic C–H bonds. Using reagents like bis(methanesulfonyl) peroxide, alkylated benzenes can be selectively converted into benzylic alcohols. This technique is valuable for late-stage functionalization, where a complex molecule can be modified in the final steps of a synthesis to generate new analogs for structure-activity relationship studies.

Furthermore, stereodivergent synthesis has emerged as a powerful tool for creating specific stereoisomers of benzylic alcohol derivatives. Dual catalytic systems, such as those employing a combination of palladium and copper catalysts with chiral ligands, enable precise control over the stereochemistry of the product. This allows for the synthesis of various derivatives with adjacent stereocenters in high yields and with excellent control over both diastereoselectivity and enantioselectivity. By simply changing the configuration of the chiral ligands, different stereoisomers can be obtained from the same starting materials, which is critical for studying the impact of stereochemistry on biological activity.

Structure-Activity Relationship (SAR) Studies of Related Bioactive Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. By systematically modifying a lead compound, such as a derivative of 3,5-dibenzyloxybenzyl alcohol, researchers can identify the key molecular features responsible for its effects.

In the development of antiparasitic agents, SAR studies have been conducted on natural products containing a benzyl alcohol moiety. For example, analogs of the benzochromene natural product pulchrol were synthesized to understand the molecular features crucial for its activity against Trypanosoma cruzi and Leishmania species. In this study, 25 analogs were created, and it was discovered that esterifying the benzyl alcohol functionality with various carboxylic acids resulted in compounds with the highest potencies and selectivity indices, surpassing the positive controls in some cases.

SAR studies have also been crucial in optimizing enzyme inhibitors. Research on YC-1, an activator of soluble guanylate cyclase, involved modifying the 1-benzyl group to understand its role in the compound's antiplatelet activity. It was determined that an aromatic ring at this position was necessary for broad-spectrum activity. Further modifications revealed that substitutions at the ortho position of the benzyl ring with fluoro or cyano groups led to better inhibitory activity, whereas substitutions at the meta or para positions reduced it. Additionally, converting the alcohol group into an ether significantly increased activity, demonstrating that subtle structural changes can have a profound impact on biological function.

Biological Implications and Mechanistic Studies of Derived Compounds

Derivatives originating from the benzyl alcohol framework have been investigated for a wide array of biological activities, leading to a deeper understanding of their mechanisms of action and therapeutic potential.

Stilbenes, which can be synthesized from benzyl alcohol precursors, are a well-known class of polyphenolic compounds with significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of their biological activity.

A series of novel stilbene (B7821643) derivatives incorporating a pyridine (B92270) moiety were synthesized and evaluated for their antioxidant potential using the DPPH radical scavenging assay. thepharmajournal.com While many of the synthesized compounds showed poor to moderate activity, two phenolic compounds, designated as compounds 17 and 19, exhibited very significant radical scavenging activity, comparable to that of the standard antioxidant L-ascorbic acid. thepharmajournal.com This highlights the importance of the phenolic hydroxyl groups for antioxidant capacity.

Theoretical studies on natural stilbenes have further elucidated the mechanism behind their antioxidant effects. nih.gov The primary mechanism for scavenging peroxyl radicals is hydrogen atom transfer (HAT), and the efficiency of this process is largely determined by the bond dissociation energy (BDE) of the phenolic O–H bonds. nih.gov The presence of hydroxyl groups on the B-ring of the stilbene structure can increase antioxidant activity. nih.gov For instance, the natural stilbene astringin (B1665303) was identified as a particularly promising antioxidant due to its low O–H BDE. nih.gov The antioxidant potential of stilbene derivatives like resveratrol (B1683913) and pterostilbene (B91288) can also be enhanced through the use of nano-delivery systems, which improve their stability and solubility. tbzmed.ac.ir

| Compound | DPPH Radical Scavenging Activity (IC₅₀ in µM) |

|---|---|

| Compound 17 | 18.34 ± 1.11 |

| Compound 19 | 15.21 ± 0.98 |

| L-Ascorbic Acid (Standard) | 14.72 ± 1.04 |

| Resveratrol (Standard) | 21.46 ± 1.15 |

Chronic inflammation is implicated in numerous diseases, and developing effective anti-inflammatory agents is a major research goal. Derivatives of benzyl alcohol have been explored for their potential to modulate inflammatory pathways.

One successful strategy involves conjugating known nonsteroidal anti-inflammatory drugs (NSAIDs) with a 3,4,5-trimethoxybenzyl alcohol moiety. mdpi.comresearchgate.net In a study, NSAIDs such as ibuprofen (B1674241) and ketoprofen (B1673614) were chemically linked to 3,4,5-trimethoxybenzyl alcohol via an amino acid linker. mdpi.com The resulting novel derivatives demonstrated significantly more potent anti-inflammatory activity than the parent drugs in a carrageenan-induced rat paw edema model. mdpi.comresearchgate.net For example, the ketoprofen derivative reduced edema by 91%, a substantial increase from the 47% reduction observed with ketoprofen alone. mdpi.comresearchgate.net

Mechanistically, these new compounds showed enhanced and more selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. The ketoprofen derivative inhibited COX-2 by 94%, compared to 49% for ketoprofen itself. mdpi.com Docking studies suggested that the modified structure binds more effectively within the active site of the COX-2 enzyme. mdpi.com This approach of creating hybrid molecules showcases how the benzyl alcohol framework can be used to improve the therapeutic profile of existing drugs. mdpi.comresearchgate.net

| Compound | In Vivo Edema Reduction (%) | In Vitro COX-2 Inhibition (%) |

|---|---|---|

| Ibuprofen | 36 | 46 |

| Ibuprofen Derivative (21) | 67 | 67 |

| Ketoprofen | 47 | 49 |

| Ketoprofen Derivative (19) | 91 | 94 |

The development of novel anti-cancer agents is a critical area of pharmaceutical research. Analogs and derivatives related to this compound have shown promise in this field, with studies demonstrating their ability to inhibit the growth of various cancer cell lines.

A notable example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a phenolic compound isolated from marine oysters. researchgate.net Research has shown that DHMBA can suppress the colony formation and growth of metastatic human prostate cancer cells, specifically the PC-3 and DU-145 lines. researchgate.net Further studies revealed that DHMBA also exhibits anticancer activity against human glioblastoma cells. nih.gov It works by downregulating key cell growth signaling pathways, including PI3-kinase, Akt, and mTOR, while simultaneously increasing the levels of tumor suppressor proteins like p53 and p21. nih.gov

In addition, synthetic stilbene derivatives have been evaluated for their anti-tumor properties. thepharmajournal.com A study on a series of novel stilbenes found that one compound in particular, 3-Bromo-3',4'-dihydroxy stilbene-2-nitrogen (referred to as compound 19), exhibited potent anticancer activity against both PC-3 prostate cancer and MCF-7 breast cancer cell lines. thepharmajournal.com

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| PC-3 (Prostate) | 12.38 ± 6.83 |

| MCF-7 (Breast) | 14.52 ± 2.21 |

Derivatives of benzyl alcohol are also being investigated for their potential benefits in neurological health, including neuroprotection and ameliorating age-related cognitive decline.

The compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been studied for its effects on the aging brain. nih.gov In a study using old mice, administration of DHMBA led to improved working memory and reduced anxiety-like behavior. nih.gov Furthermore, it was observed to inhibit neuronal loss in the aging brain. nih.gov

The proposed mechanism for these neuroprotective effects involves the compound's antioxidant properties. nih.gov Molecular docking studies predicted an interaction between DHMBA and Keap1 (Kelch-like ECH-associated protein 1). This interaction was found to inhibit the binding of Keap1 to Nrf2 (nuclear factor erythroid 2–related factor 2), a key transcription factor that regulates the expression of antioxidant proteins. nih.gov By disrupting the Nrf2-Keap1 interaction, DHMBA allows Nrf2 to promote the expression of its target antioxidant genes, such as heme oxygenase 1 (HO-1), thereby protecting neuronal cells from oxidative stress associated with aging. nih.gov This research suggests a promising role for such compounds in promoting brain health and combating age-related neurological damage. nih.gov

Enzyme Inhibition Studies of Functionalized Analogs

Research into the functionalized analogs of this compound has revealed potential for enzyme inhibition, a critical area in the development of therapeutic agents. While direct studies on derivatives of this compound are not extensively documented in publicly available research, the investigation of structurally related benzylidene and N-benzyl benzamide (B126) compounds provides significant insights into their potential as enzyme inhibitors. These analogs often target enzymes such as tyrosinase, which is a key enzyme in melanin (B1238610) biosynthesis.

The core structure of these analogs, featuring a substituted benzyl ring, is a recurring motif in the design of enzyme inhibitors. Modifications to this structure, particularly the introduction of hydroxyl and methoxy (B1213986) groups, have been shown to significantly influence the inhibitory activity. For instance, studies on a series of N-benzyl benzamide derivatives have demonstrated that the presence and position of hydroxyl groups on the benzyl moiety are crucial for potent tyrosinase inhibition.

One study reported the synthesis of N-benzyl benzamides containing a bulky adamantyl group, which enhanced the lipophilicity and, consequently, the inhibitory potency without increasing cytotoxicity. tandfonline.com Among the synthesized compounds, N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide exhibited a tyrosinase inhibitory activity that was 40 times higher than that of kojic acid, a well-known tyrosinase inhibitor. tandfonline.com Another potent inhibitor from this class, N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide, was found to be eight times more potent than kojic acid. tandfonline.com

Furthermore, research on hydroxylated benzyl benzoates, which are synthetic analogs of chalcones, also identified effective tyrosinase inhibitors. tandfonline.com The compound 4-hydroxybenzyl 2,4-dihydroxybenzoate (B8728270) demonstrated a five-fold greater tyrosinase inhibition than kojic acid. tandfonline.com These findings underscore the therapeutic potential of benzyl-substituted compounds in modulating the activity of clinically relevant enzymes.

The following table summarizes the tyrosinase inhibitory activity of selected functionalized analogs that share structural similarities with derivatives of this compound.

| Compound Name | Target Enzyme | Inhibitory Activity (Compared to Kojic Acid) |

| N-2,4-dihydroxybenzyl-2-hydroxy-4-methoxy-5-adamantyl benzamide | Tyrosinase | 40 times more potent |

| N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide | Tyrosinase | 8 times more potent |

| 4-hydroxybenzyl 2,4-dihydroxybenzoate | Tyrosinase | 5 times more potent |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Protocols

The classical synthesis of 3,5-Dibenzyloxybenzyl alcohol often involves the reduction of 3,5-dibenzyloxybenzoic acid, which itself is typically prepared from 3,5-dihydroxybenzoic acid and benzyl (B1604629) bromide. While effective, these multi-step syntheses present opportunities for improvement in terms of efficiency, cost, and environmental impact.

Exploration of Unprecedented Reactivity and Catalytic Applications

Historically, the reactivity of this compound has been primarily exploited for its role as a building block, where the alcohol moiety is converted into other functional groups to facilitate further reactions. However, the intrinsic reactivity of the molecule itself, particularly in the context of catalysis, remains an area ripe for exploration.

Future investigations are expected to uncover unprecedented reactivity patterns by subjecting this compound to a diverse array of modern catalytic systems. For example, its behavior in the presence of novel heterogeneous catalysts, such as perovskites or functionalized nanostructured materials, could lead to new and selective transformations. mdpi.com There is also significant potential in exploring its use in catalytic valorization reactions, where it could be converted into higher-value chemical products through processes like in-situ production of reactive oxygen species. acs.org Furthermore, the benzylic C-H bonds within the molecule could be targeted for activation, opening up pathways to novel functionalization that go beyond simple oxidation of the alcohol. The application of advanced catalytic techniques, including photocatalysis and electrocatalysis, may also unlock new reaction pathways that are inaccessible through conventional thermal methods.

Expansion into Interdisciplinary Fields, including Advanced Materials and Nanotechnology

The unique structural features of this compound, specifically its di-substituted aromatic core, make it an ideal scaffold for the construction of complex macromolecular architectures. Its current use as a precursor for dendrimers—highly branched, well-defined polymers—is a key indicator of its potential in materials science. lookchem.comlookchem.comchemdad.com

The future will likely see a significant expansion of its applications in interdisciplinary fields. In advanced materials, this compound and its derivatives are expected to be fundamental components in the synthesis of novel dendrimers and high-carbon-content materials with tailored properties. tue.nl These materials could find applications in areas such as light-harvesting, catalysis, and chemical sensing.

In the realm of nanotechnology, the dendrons and dendrimers synthesized from this compound offer exciting prospects. Due to their precise nanoscale dimensions and the ability to control their surface functionality, these macromolecules could be investigated for use as:

Nanoscale drug delivery vehicles: Encapsulating therapeutic agents within their core for targeted release.

Components of molecular electronics: Acting as wires or switches in nanoscale circuits.

Advanced imaging agents: By incorporating contrast agents for medical diagnostics.

The exploration of self-assembly properties of molecules derived from this compound could also lead to the development of novel supramolecular nanostructures with unique functions.

Advancements in Theoretical and Computational Chemistry Approaches

As with many areas of modern chemistry, theoretical and computational methods are set to play a pivotal role in advancing our understanding and utilization of this compound. While experimental work provides essential data, computational studies can offer deep mechanistic insights and predictive power that can accelerate research and development.

Future research will undoubtedly leverage sophisticated computational techniques, such as Density Functional Theory (DFT), to model the behavior of this compound with high accuracy. arxiv.orgresearchgate.net These approaches can be used to:

Elucidate Reaction Mechanisms: By calculating transition states and reaction energy profiles, computational studies can help to understand the precise mechanisms of its synthesis and subsequent reactions, including complex catalytic cycles. tandfonline.comresearchgate.netnih.gov

Predict Reactivity: Theoretical models can be used to predict how the molecule will interact with different reagents and catalysts, guiding experimental efforts towards the most promising avenues.

Design Novel Catalysts: By simulating the interaction of the alcohol with various catalytic surfaces, researchers can rationally design new and more efficient catalysts for its transformation. arxiv.org

Understand Material Properties: For the advanced materials derived from this molecule, computational chemistry can predict their electronic, optical, and mechanical properties, aiding in the design of materials for specific applications.

The synergy between computational predictions and experimental validation will be crucial in unlocking the full potential of this compound in the years to come.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C21H20O3 |

| Molecular Weight | 320.38 g/mol |

| Melting Point | 78-81 °C |

| Appearance | White to off-white crystals or needles |

| CAS Number | 24131-31-5 |

Table 2: Summary of Research Focus Areas

| Section | Key Research Direction | Potential Impact |

| 8.1. Synthetic Protocols | Green catalysis, Aerobic oxidation, One-pot synthesis | Increased efficiency, Reduced environmental impact, Lower cost |

| 8.2. Reactivity & Catalysis | Novel heterogeneous catalysts, Photocatalysis, C-H activation | Discovery of new reactions, High-value chemical production |

| 8.3. Interdisciplinary Fields | Dendrimer synthesis, Nanoscale drug delivery, Molecular electronics | Development of advanced functional materials and nanotechnologies |

| 8.4. Computational Chemistry | DFT studies, Mechanistic elucidation, Catalyst design | Accelerated discovery, Rational design of experiments and materials |

Q & A

Q. What are the optimal synthetic routes for preparing 3,5-Dibenzyloxybenzyl alcohol, and what critical reaction parameters must be controlled?

this compound is typically synthesized via selective benzylation of 3,5-dihydroxybenzyl alcohol. A common method involves:

- Step 1 : Protecting hydroxyl groups using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone or DMF .

- Step 2 : Reduction of intermediates, such as aldehydes or esters, using NaBH₄ or LiAlH₄ in solvents like THF or 1,2-dimethoxyethane .

- Critical parameters : Reaction temperature (60–80°C), anhydrous conditions to prevent hydrolysis, and stoichiometric control of benzylating agents to avoid over-alkylation. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- 1H/13C-NMR : Key signals include benzylic protons (δ 4.5–5.0 ppm) and aromatic protons (δ 6.8–7.5 ppm for benzyl groups). The hydroxyl proton may appear as a broad singlet if not fully protected .

- FT-IR : O-H stretching (~3400 cm⁻¹), C-O (benzyl ethers, ~1250 cm⁻¹), and aromatic C-H bending (~750 cm⁻¹) .

- HPLC/MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) can resolve impurities. ESI-MS typically shows [M+H]+ at m/z 349.2 (C₂₁H₂₀O₃) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Storage : Store in airtight, light-resistant containers at 2–8°C in a desiccator. Avoid exposure to moisture, as hydrolysis of benzyl ethers can occur .

- Stability : Degrades under acidic/basic conditions or prolonged UV exposure. Monitor via periodic NMR or LC-MS to detect decomposition products (e.g., free dihydroxybenzyl alcohol) .

Advanced Research Questions

Q. How can solvent selection influence the regioselectivity and efficiency of reactions involving this compound?

- Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for alkylation or acylation but may increase side reactions (e.g., oxidation).

- Non-polar solvents (e.g., toluene, dichloromethane) improve yields in Friedel-Crafts or coupling reactions by reducing solvolysis .

- Case study : Bromination in dichloromethane vs. acetonitrile showed higher regioselectivity in CH₂Cl₂ due to reduced solvent coordination with electrophilic intermediates .

Q. What strategies can resolve contradictions in catalytic performance when using this compound in asymmetric synthesis?

- Catalyst screening : Chiral ligands (e.g., BINOL or Jacobsen catalysts) may improve enantioselectivity in reductions or cross-couplings.

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (50–80°C) promote thermodynamic pathways.

- Data reconciliation : Use DFT calculations to model transition states and validate experimental outcomes with isotopic labeling or stereochemical analysis .

Q. How does the electronic and steric profile of this compound impact its bioactivity in antimicrobial or pharmacological studies?

- Steric effects : The bulky benzyl groups hinder enzyme active-site binding, reducing direct antimicrobial activity compared to its deprotected analog (3,5-dihydroxybenzyl alcohol) .

- Electronic effects : Electron-rich aromatic rings enhance antioxidant properties, making it a potential scaffold for radical scavengers or anti-inflammatory agents .

- Methodological validation : Compare IC₅₀ values in bacterial growth assays (e.g., E. coli or S. aureus) with and without benzyl protection to isolate steric contributions .

Q. What advanced purification techniques are recommended for isolating high-purity this compound from complex reaction mixtures?

- Flash chromatography : Use silica gel with ethyl acetate/hexane (1:4) gradients. Collect fractions showing >98% purity via HPLC .

- Recrystallization : Dissolve in warm ethanol (40–50°C) and cool to −20°C for crystalline product isolation .

- Chiral separation : For enantiomerically pure samples, employ chiral stationary phases (e.g., Chiralpak AD-H) with heptane/isopropanol (90:10) .

Methodological Notes

- Contradiction handling : Discrepancies in reported melting points (e.g., 182–186°C vs. 79–82°C in analogs) may arise from polymorphic forms or impurities. Always cross-validate with DSC and XRPD .

- Safety protocols : Use N95 masks, nitrile gloves, and fume hoods due to flammability (WGK 3) and potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。